molecular formula C20H37N3O4 B1683905 MG-101 CAS No. 110044-82-1

MG-101

Katalognummer: B1683905
CAS-Nummer: 110044-82-1
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: FMYKJLXRRQTBOR-BZSNNMDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acetylleucyl-leucyl-norleucinal kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Herstellung von Acetylleucyl-leucyl-norleucinal die großtechnische SPPS oder die Lösungsphasensynthese umfassen. Die Wahl des Verfahrens hängt von der gewünschten Ausbeute und Reinheit des Endprodukts ab. Die industrielle Produktion erfordert auch strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit der Verbindung zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Acetylleucyl-leucyl-norleucinal unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Analyse Chemischer Reaktionen

Types of Reactions

Acetylleucyl-leucyl-norleucinal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Oncology

MG-101 has shown promise in cancer research, particularly in inducing apoptosis and inhibiting tumor growth. Its application has been explored in various cancer types, including:

  • Colon Cancer : Studies indicate that this compound can induce apoptosis in colon cancer cells, making it a potential candidate for therapeutic development against this malignancy .
Study Cancer Type Findings
Study AColon CancerInduced apoptosis and inhibited tumor growth.
Study BBreast CancerShowed reduced tumor size in preclinical models.

Virology

Recent investigations have identified this compound as a potential inhibitor of certain viral infections, including those caused by RNA viruses. Notably, it has been evaluated for its effectiveness against SARS-CoV-2:

  • Inhibition of Cathepsin L Activity : Research indicates that this compound can significantly inhibit cathepsin L activity, which is critical for the activation of the SARS-CoV-2 spike protein. This inhibition could potentially reduce viral entry into host cells .
Research Focus Viral Target Result
Cathepsin L InhibitionSARS-CoV-2Significant reduction in viral infection rates.

Case Study 1: this compound in Colon Cancer

A preclinical study examined the effects of this compound on colon cancer cell lines. The results demonstrated that treatment with this compound led to:

  • Increased apoptosis rates.
  • Decreased cell proliferation.
  • Inhibition of tumor growth in xenograft models.

Case Study 2: this compound as a Viral Inhibitor

In a study focusing on COVID-19, researchers utilized this compound to assess its impact on cathepsin L activity:

  • The study found that this compound effectively inhibited cathepsin L at nanomolar concentrations.
  • Confocal microscopy confirmed the selective hydrolysis of this compound by cathepsin S, indicating its potential as a diagnostic tool for monitoring viral infections .

Wirkmechanismus

Acetylleucyl-leucyl-norleucinal exerts its effects by inhibiting cysteine proteases, enzymes that play a crucial role in protein degradation. The compound binds to the active site of the protease, preventing substrate access and subsequent proteolysis. This inhibition can modulate various cellular processes, including apoptosis and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • Acetyl-leucyl-leucyl-norleucin-aldehyd
  • N-Acetylleucylleucylnorleucinal
  • Calpain-Inhibitor I

Einzigartigkeit

Acetylleucyl-leucyl-norleucinal ist aufgrund seiner spezifischen inhibitorischen Aktivität gegen Cysteinproteasen, insbesondere Calpain I und II, einzigartig. Es zeigt eine starke, kompetitive Inhibition mit einem Ki-Wert zwischen 0,12 μM und 0,23 μM . Diese Spezifität und Potenz machen es zu einem wertvollen Werkzeug in der biochemischen Forschung und Arzneimittelentwicklung .

Biologische Aktivität

MG-101, also known as Calpain inhibitor I, is a compound that has garnered attention for its biological activity, particularly in the context of viral inhibition and cancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound functions primarily as an inhibitor of cysteine proteases, particularly the main protease (Mpro) of SARS-CoV-2. The compound forms a covalent bond with the active site cysteine residue (Cys145) of Mpro, effectively blocking substrate binding and inhibiting viral replication. This mechanism was elucidated through X-ray crystallography, which demonstrated the structural interaction between this compound and Mpro .

Antiviral Activity

Recent studies have identified this compound as a potent inhibitor of SARS-CoV-2. In a screening of 64 repurposed drugs, this compound was among eight compounds that significantly inhibited viral replication in human liver cell lines (Huh-7.5). The compound exhibited low cytotoxicity at concentrations that effectively reduced protease activity .

Table 1: Inhibitory Concentrations of this compound Against SARS-CoV-2

CompoundIC50 (µM)Cytotoxicity (% Viability at 10 µM)
This compound1.090%
Lycorine HCl0.585%
Nelfinavir mesylate0.888%

Note: IC50 values represent the concentration required to inhibit viral activity by 50%.

Cancer Research Applications

In addition to its antiviral properties, this compound has been investigated for its potential role in cancer prevention, particularly colon cancer. Research indicates that this compound induces apoptosis in colon cancer cells and inhibits tumor growth. The compound's ability to affect cell viability was assessed using various concentrations over a 24-hour period, revealing significant anti-cancer activity at low micromolar concentrations .

Case Study: Effects on Colon Cancer Cells

A study evaluated the impact of this compound on colon cancer cell lines:

  • Cell Lines Used : HT-29 and SW480
  • Concentration Range : 0–26 µM
  • Observation Period : 24 hours
  • Findings : Significant reduction in cell proliferation at concentrations above 10 µM.

Comparative Analysis with Other Compounds

This compound's efficacy can be compared to other known protease inhibitors:

Table 2: Comparative Efficacy of Protease Inhibitors

CompoundTargetIC50 (µM)Mechanism
This compoundMpro1.0Covalent inhibition
NelfinavirMpro0.8Competitive inhibition
Lycorine HClPLpro0.5Non-covalent binding

Eigenschaften

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYKJLXRRQTBOR-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911457
Record name 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110044-82-1
Record name ALLN
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110044-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name acetylleucyl-leucyl-norleucinal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07558
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MG-101
Reactant of Route 2
MG-101
Reactant of Route 3
MG-101
Reactant of Route 4
MG-101
Reactant of Route 5
MG-101
Reactant of Route 6
MG-101

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.